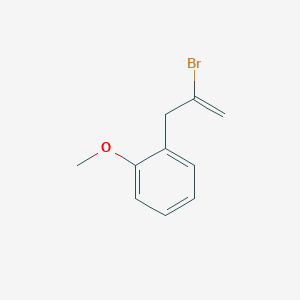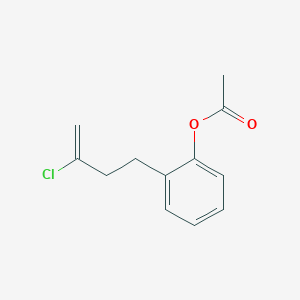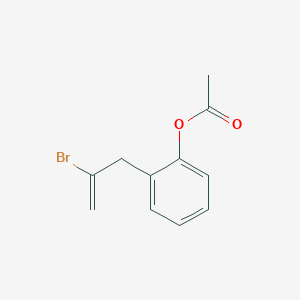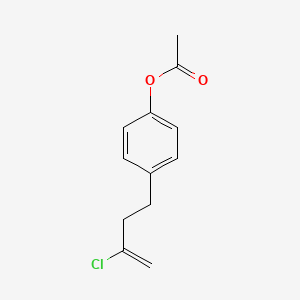
N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
Descripción general
Descripción
N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide is a chemical compound that is likely to be a derivative of pyridine with a bromine atom and an amide functional group. While the specific compound is not directly studied in the provided papers, related compounds with pyridine moieties and halogen substituents have been synthesized and characterized, suggesting that similar synthetic methods and characterizations could be applicable to N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of amide bonds and the introduction of halogen atoms into the pyridine ring. For instance, the synthesis of antipyrine derivatives with bromo and chloro substituents has been reported, where the compounds were synthesized in good yields and characterized spectroscopically . Similarly, the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under metal-free conditions has been described . These methods could potentially be adapted for the synthesis of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide.
Molecular Structure Analysis
The molecular structure of compounds with pyridine rings and halogen substituents can be analyzed using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These techniques allow for the determination of the molecular conformation, intermolecular interactions, and the energetic contributions of different types of contacts, such as hydrogen bonds and π-interactions .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can vary depending on the substituents present on the ring. For example, the presence of a bromine atom can facilitate further transformations, such as cross-coupling reactions . The chemical reactivity of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide would likely be influenced by the bromine substituent, allowing for potential derivatization or participation in various organic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, including solubility, thermal stability, and optical properties, can be characterized using techniques such as FTIR spectroscopy, NMR, UV-Vis spectroscopy, and fluorescence techniques . These properties are crucial for understanding the behavior of the compound in different environments and for potential applications in materials science or pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The chemical compound N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide has been explored in various scientific studies for its potential applications in the synthesis of complex molecular structures and the development of new materials. For instance, research by Kuhn, Al-Sheikh, and Steimann (2003) demonstrated the reaction of 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine with pyridine and aqueous potassium carbonate, leading to the synthesis of a compound with a betaine structure consisting of two distorted ring fragments connected by a C-N single bond. This study highlights the compound's role in the synthesis of novel molecular structures with potential applications in materials science and chemical synthesis Kuhn, Al-Sheikh, & Steimann, 2003.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-bromopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUYTVHRBWHVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640080 | |
| Record name | N-(5-Bromopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide | |
CAS RN |
873302-39-7 | |
| Record name | N-(5-Bromo-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873302-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














